

## physical and chemical properties of (R)-BINOLphosphoric acid

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Compound of Interest

(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

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# (R)-BINOL-Phosphoric Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of (R)-1,1'-Bi-2-naphthol (BINOL)-derived phosphoric acid, a cornerstone of modern asymmetric catalysis. This document details its structural and physicochemical characteristics, provides established experimental protocols for its synthesis and analysis, and explores its application in key organic transformations.

### **Core Physical and Chemical Properties**

(R)-BINOL-phosphoric acid is a chiral Brønsted acid renowned for its efficacy and versatility as an organocatalyst. Its rigid C2-symmetric scaffold, derived from the axially chiral BINOL backbone, creates a well-defined chiral environment, enabling high levels of stereocontrol in a wide array of chemical reactions.

### **Physicochemical Data**

A summary of the key physical and chemical properties of the parent (R)-BINOL-phosphoric acid is presented in the table below.



| Property          | Value  | Reference |
|-------------------|--|-----------|
| Chemical Name     | (R)-(−)-1,1′-Binaphthyl-2,2′-diyl<br>hydrogen phosphate    |           |
| Molecular Formula | C20H13O4P  | _         |
| Molecular Weight  | 348.29 g/mol   |           |
| Appearance        | White to off-white powder                                  | [1]       |
| Melting Point     | >300 °C (decomposes)                                       | [1][2]    |
| Optical Rotation  | $[\alpha]^{20}/D \sim -605^{\circ}$ (c = 1.35 in methanol) | [3]       |
| рКа               | 12-14 (in acetonitrile)                                    | [4]       |

### **Solubility Profile**

(R)-BINOL-phosphoric acid is sparingly soluble in water and many common organic solvents. It exhibits improved solubility in alcohols such as methanol and ethanol, particularly when heated.[1][5] Quantitative solubility data in various organic solvents is not readily available in published literature.

### **Experimental Protocols**

Detailed methodologies for the synthesis and spectroscopic analysis of (R)-BINOL-phosphoric acid are provided below. These protocols are based on established literature procedures.

### Synthesis of (R)-BINOL-Phosphoric Acid from (R)-BINOL

This procedure outlines the synthesis of (R)-BINOL-phosphoric acid from commercially available (R)-BINOL using phosphorus oxychloride.

#### Materials:

- (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)
- Pyridine (anhydrous)



- Phosphorus oxychloride (POCl<sub>3</sub>, freshly distilled)
- Deionized water
- 6 M Hydrochloric acid (HCl)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) or Ethyl Acetate (EtOAc)
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or Magnesium sulfate (MgSO<sub>4</sub>) (anhydrous)

#### Procedure:

- In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-BINOL (1.0 eq) in anhydrous pyridine.
- Cool the stirred suspension to 0 °C in an ice bath.
- Add freshly distilled phosphorus oxychloride (1.1 1.5 eq) dropwise to the cooled suspension. The temperature may rise, and the formation of pyridine hydrochloride is often observed.
- After the addition is complete, heat the reaction mixture to 90-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Cool the reaction mixture to room temperature and then quench by the slow, dropwise addition of deionized water. This step is exothermic.
- Stir the mixture at an elevated temperature (e.g., 100 °C) for an additional 4-6 hours to ensure complete hydrolysis.
- After cooling to room temperature, acidify the mixture to a pH of approximately 2 with 6 M
   HCI.
- Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).



- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- The crude (R)-BINOL-phosphoric acid can be purified by recrystallization from a suitable solvent system (e.g., hot ethanol or a mixture of dichloromethane and petroleum ether) to afford a white solid.[6][7]

Synthesis Workflow



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Caption: General workflow for the synthesis of (R)-BINOL-phosphoric acid.

### **NMR Spectroscopic Analysis**

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the characterization and purity assessment of (R)-BINOL-phosphoric acid. Both <sup>1</sup>H and <sup>31</sup>P NMR are commonly employed.

Sample Preparation for NMR Analysis:

- ¹H NMR: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).
- <sup>31</sup>P NMR: A similar sample concentration as for <sup>1</sup>H NMR is typically used. For determining enantiomeric purity, a chiral discriminating agent (e.g., a chiral amine) can be added to the NMR sample, which may induce the separation of signals for the (R) and (S) enantiomers.[8]

Typical Spectroscopic Data:



- ¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the binaphthyl backbone. The chemical shifts and coupling constants can be used to confirm the structure.
- <sup>31</sup>P NMR: A single signal is expected for the enantiomerically pure phosphoric acid. The chemical shift is indicative of the phosphorus environment.

### **Catalytic Applications and Mechanism**

(R)-BINOL-phosphoric acid is a highly effective catalyst for a broad range of enantioselective transformations, including Mannich reactions, hydrocyanations, Diels-Alder reactions, and Friedel-Crafts alkylations. Its catalytic activity stems from its ability to act as a bifunctional catalyst, activating electrophiles through hydrogen bonding and providing a chiral pocket to control the stereochemical outcome of the reaction.

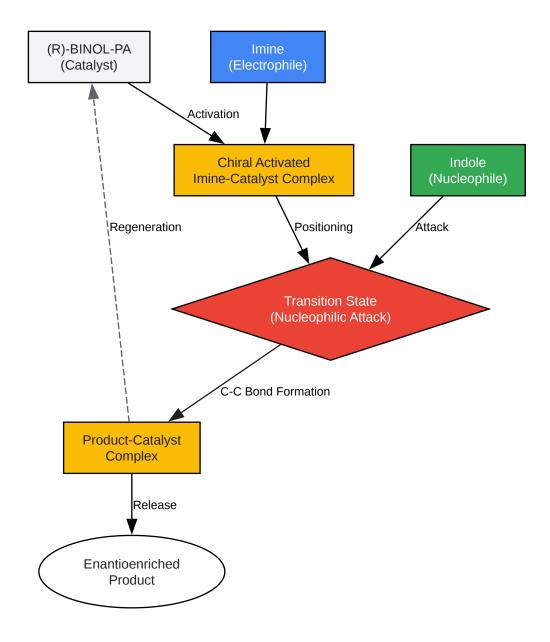
### **Asymmetric Friedel-Crafts Alkylation**

A prominent application of (R)-BINOL-phosphoric acid is in the enantioselective Friedel-Crafts alkylation of indoles and pyrroles with various electrophiles, such as imines or  $\alpha,\beta$ -unsaturated carbonyl compounds.

General Reaction Scheme: An electron-rich aromatic compound (e.g., indole) reacts with an electrophile (e.g., an imine) in the presence of a catalytic amount of (R)-BINOL-phosphoric acid to yield the corresponding alkylated product with high enantioselectivity.

Catalytic Cycle of a Friedel-Crafts Reaction





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Caption: Simplified catalytic cycle for an asymmetric Friedel-Crafts reaction.

The proposed mechanism involves the activation of the electrophile (e.g., an imine) by the Brønsted acidic proton of the phosphoric acid via hydrogen bonding. This activation enhances the electrophilicity of the imine. The chiral environment created by the BINOL backbone then directs the nucleophilic attack of the indole from a specific face, leading to the formation of the product with high enantiomeric excess.[4] The catalyst is regenerated upon dissociation of the product.



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